Cas no 1019127-48-0 (Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate)

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate is a fluorinated acrylate derivative with a hydroxyl-functionalized side chain, offering versatile reactivity for synthetic applications. The presence of both difluorophenyl and hydroxyl groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, enabling selective modifications. The methyl ester moiety provides stability while allowing further derivatization under mild conditions. Its bifunctional structure facilitates the construction of complex molecules, particularly in asymmetric synthesis and polymer chemistry. The fluorine substituents contribute to improved metabolic stability and lipophilicity, making it valuable in drug discovery. This compound is typically handled under inert conditions due to its reactive acrylate group.
Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate structure
1019127-48-0 structure
Product name:Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate
CAS No:1019127-48-0
MF:C11H10F2O3
MW:228.192110538483
CID:4567701
PubChem ID:43186309

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
    • Benzenepropanoic acid, 3,4-difluoro-β-hydroxy-α-methylene-, methyl ester
    • Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate
    • Inchi: 1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3
    • InChI Key: KISCTUFLCNKUOR-UHFFFAOYSA-N
    • SMILES: C(=C)(C(OC)=O)C(O)C1C=CC(=C(F)C=1)F

Computed Properties

  • Exact Mass: 228.059801g/mol
  • Monoisotopic Mass: 228.059801g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 228.19g/mol
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 323.4±42.0 °C at 760 mmHg
  • Flash Point: 149.4±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate Security Information

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-132188-1.0g
methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95%
1g
$528.0 2023-06-08
TRC
M334933-10mg
Methyl 2-[(3,4-Difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0
10mg
$ 50.00 2022-06-02
TRC
M334933-50mg
Methyl 2-[(3,4-Difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0
50mg
$ 160.00 2022-06-02
TRC
M334933-100mg
Methyl 2-[(3,4-Difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0
100mg
$ 230.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303937-5g
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95%
5g
¥38556 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303937-100mg
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95%
100mg
¥3830 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303937-250mg
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95%
250mg
¥5443 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303937-500mg
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95%
500mg
¥10983 2023-04-17
Enamine
EN300-132188-100mg
methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95.0%
100mg
$152.0 2023-09-30
Enamine
EN300-132188-1000mg
methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
1019127-48-0 95.0%
1000mg
$528.0 2023-09-30

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate Related Literature

Additional information on Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate

Methyl 2-(3,4-Difluorophenyl)(hydroxy)methylprop-2-enoate (CAS No. 1019127-48-0): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications in Chemical and Pharmaceutical Research

The compound Methyl 2-(3,4-difluorophenyl)(hydroxy)methylprop-2-enoate, identified by the CAS Registry Number 1019127-48-0, represents a structurally complex organic molecule with significant potential in both academic research and industrial applications. This compound features a unique combination of functional groups: the 3,4-difluorophenyl aromatic ring introduces electronic and steric effects critical for biological activity modulation, while the hydroxymethyl group enhances solubility and reactivity in aqueous environments. The presence of the prop-prop-enoate prop-enoate*y" functionality may serve as a prodrug moiety...

In recent years, advancements in synthetic methodologies have significantly streamlined the production of this compound...

Here is an example paragraph demonstrating keyword emphasis: The compound's structure includes a critical methyl ester group, which not only stabilizes reactive intermediates during synthesis but also facilitates subsequent derivatization steps for drug development... For pharmacological studies: Recent investigations highlight its potential as an inhibitor of specific kinase pathways implicated in cancer progression... Environmental stability section: Stability studies under varying pH conditions reveal robust resistance to hydrolysis... Future research directions: Ongoing efforts focus on optimizing its solubility profile for oral drug delivery systems...

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